6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide
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Description
6-bromo-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-2H-indazole-3-carboxamide, also known as BU-48, is a synthetic cannabinoid compound that has been studied for its potential use in scientific research. It belongs to the indazole carboxamide class of synthetic cannabinoids and has shown promising results in various areas of research.
Scientific Research Applications
Synthesis and Biological Evaluation
Research in the area of novel pyrazolopyrimidines derivatives demonstrates the ongoing efforts in synthesizing and evaluating compounds for anticancer and anti-inflammatory properties. For instance, novel series of pyrazolopyrimidines derivatives have been synthesized, showing potential as anticancer and anti-5-lipoxygenase agents, hinting at the broader applicability of indazole derivatives in therapeutic development (Rahmouni et al., 2016).
Antifungal Activity
Another significant area of research involves the synthesis of compounds with antifungal activity. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and displayed moderate to excellent activities against phytopathogenic fungi, which could be beneficial for agricultural applications (Du et al., 2015).
Anticancer Agents
The development of PARP inhibitors for BRCA-1 and BRCA-2 mutant tumors is another application. The synthesis of 2-phenyl-2H-indazole-7-carboxamides, for instance, showcases the potential of indazole derivatives in the treatment of certain cancers, emphasizing the role of these compounds in developing targeted therapies (Jones et al., 2009).
Chemical Synthesis and Characterization
The synthesis and structural elucidation of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide demonstrate the ongoing research in creating and understanding new chemical entities. These efforts are crucial for the development of novel drugs and materials (Anuradha et al., 2014).
properties
IUPAC Name |
6-bromo-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c1-24-19(17-10-9-14(21)12-18(17)23-24)20(26)22-13-16-8-5-11-25(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPODEBRRUHIMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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